Cesium thiobenzoate
Description
Cesium thiobenzoate (CsSC(O)Ph) is a thiocarboxylate salt composed of a cesium cation (Cs⁺) and a thiobenzoate anion (PhC(O)S⁻). It is primarily utilized in organic synthesis as a nucleophilic sulfur source, particularly in the preparation of thioether and phosphorothioate derivatives. For instance, CsSC(O)Ph has been employed in the automated synthesis of oligodeoxynucleotides containing 3′-S-phosphorothiolate linkages, where it facilitates the introduction of sulfur atoms under anhydrous conditions . The compound is typically synthesized via reactions involving cesium salts and thiobenzoic acid, often requiring elevated temperatures (e.g., 110°C in anhydrous DMF) to achieve high yields (~82%) .
Structure
2D Structure
Properties
Molecular Formula |
C7H5CsOS |
|---|---|
Molecular Weight |
270.09 g/mol |
IUPAC Name |
cesium;thiobenzate |
InChI |
InChI=1S/C7H6OS.Cs/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |
InChI Key |
QRPYHTZAJOUHAQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)[O-].[Cs+] |
Origin of Product |
United States |
Preparation Methods
Neutralization with Cesium Carbonate
Procedure
Cesium thiobenzoate is synthesized via the neutralization of thiobenzoic acid with cesium carbonate (Cs₂CO₃). The reaction proceeds in anhydrous solvents such as acetonitrile/methanol (9:1) or dichloromethane, followed by evaporation and co-evaporation with toluene to remove residual solvents.
Key Steps
- Reagent Preparation : Fresh this compound is prepared by combining thiobenzoic acid (15.4 mmol) with cesium carbonate (2.5 g, 15.4 mmol) in acetonitrile/methanol (10 mL, 9:1).
- Reaction Conditions : The mixture is refluxed for 10 minutes under an argon atmosphere to ensure complete deprotonation.
- Purification : The product is purified via silica gel chromatography, eluted with ethyl acetate/petroleum ether (3:7).
Advantages
Reaction with Cesium Hydroxide
Procedure
Cesium hydroxide (CsOH) serves as an alternative base for synthesizing this compound. The reaction occurs under milder conditions compared to carbonate-mediated methods.
Key Steps
- Base Selection : CsOH is preferred for reactions requiring stronger basicity.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) are typically used to enhance solubility.
- Workup : The product is isolated via filtration and washed with deionized water to remove unreacted CsOH.
Challenges
Use of 18-Crown-6 Complexation
Procedure
Cesium carbonate is complexed with 18-crown-6 ether to enhance solubility and reactivity. This method is critical for reactions requiring cesium ion stabilization.
Key Steps
- Complex Formation : Cs₂CO₃ (2.0 equiv) and 18-crown-6 (1.0 equiv) are dissolved in acetonitrile.
- Reaction Setup : Thiobenzoic acid is added to the cesium-carbonate-crown ether complex, followed by refluxing for 1–2 hours.
Mechanistic Insight
- The crown ether stabilizes the cesium ion, reducing its ionic interactions and improving nucleophilic attack efficiency.
Mechanistic Insights: The Cesium Effect
Cesium’s large ionic radius (0.265 nm) and low charge density enable unique stabilization of transition states, favoring nucleophilic attack over competing pathways. This "cesium effect" manifests in:
- Enhanced Solubility : Cs⁺ ions form weaker ion pairs with thiobenzoate, improving reactivity in polar solvents.
- Cyclization Control : Cs⁺ stabilizes intermediates in cyclization reactions, directing regioselectivity.
- Salt Metathesis : Efficient exchange with thiobenzoic acid due to Cs⁺’s weak association with the thiolate anion.
Applications in Organic Synthesis
This compound is pivotal in:
Chemical Reactions Analysis
Nucleophilic Substitution in Nucleoside Modifications
Cesium thiobenzoate facilitates nucleophilic ring-opening reactions of epoxidized nucleosides, enabling the synthesis of 3′-thio-modified nucleosides. For example:
-
Reaction with 2,3′-anhydrothymidine :
Treatment of O-(4,4′-dimethoxytrityl)-2,3′-anhydrothymidine with this compound in DMF at 110°C yields 3′-S-benzoyl-3′-deoxythymidine (83% yield) via an SN2 mechanism . The reaction requires a 5:1 molar excess of this compound and proceeds under anhydrous conditions (Table 1).
| Reactant | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| 2,3′-Anhydrothymidine | Cs thiobenzoate, DMF, 110°C | 3′-S-Benzoyl-3′-deoxythymidine | 83% |
-
Extension to Cytidine Derivatives :
Similar reactivity is observed with N-benzoyl-2,3′-anhydrocytidine, producing 3′-S-benzoyl-2′,3′-dideoxycytidine in 82% yield .
Key Reaction Parameters
-
Solvent Effects : Polar aprotic solvents like DMF enhance solubility and reaction efficiency .
-
Temperature : Reactions typically require heating (100–110°C) to overcome kinetic barriers .
-
Stoichiometry : A 5:1 excess of this compound ensures complete conversion of epoxidized substrates .
Comparative Reactivity with Other Bases
This compound outperforms sodium or potassium thiobenzoates in nucleophilic substitution reactions due to:
-
Enhanced solubility in organic solvents.
-
Reduced ion-pairing effects , attributed to cesium’s large ionic radius, which improves nucleophilic thiobenzoate availability .
Mechanistic Insights
-
Epoxide Ring-Opening : The thiobenzoate anion attacks the less hindered carbon of the epoxide, forming a transient oxyanion intermediate that is protonated to yield the thioester product .
-
Role of Crown Ethers : Addition of 18-crown-6 in acetonitrile improves reaction rates by sequestering cesium ions, further liberating the nucleophilic thiobenzoate .
Functional Group Tolerance
This compound is compatible with:
-
Acid-labile groups (e.g., dimethoxytrityl).
-
Base-sensitive protections (e.g., N-benzoyl), provided reactions are conducted under controlled pH .
Limitations and Challenges
Scientific Research Applications
Cesium thiobenzoate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pseudopeptides and thioesters.
Materials Science: The compound’s unique properties make it useful in the development of new materials, such as photoinitiators for ultraviolet curing.
Biological Research:
Mechanism of Action
The mechanism of action of cesium thiobenzoate involves its ability to act as a nucleophile in substitution reactions. The cesium ion enhances the nucleophilicity of the thiobenzoate anion, facilitating its reaction with electrophilic centers. This property is particularly useful in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Structural and Coordination Properties
For example:
- Cadmium thiobenzoate complexes: These exhibit distinct coordination modes. In [TmBut]Cd[κ¹-SC(O)Ph], the thiobenzoate ligand adopts a monodentate S-coordination (κ¹-S), forming an [S₄] coordination environment around cadmium. This contrasts with other thiocarboxylates, such as Cd[SC(O)Ph]₂, which show bidentate or anisobidentate coordination .
- Ag/AgCl in DMA) compared to amines like N-benzyl tetrahydroquinoline (+0.97 V), making it thermodynamically favorable for selective oxidation in redox reactions .
Table 1: Key Properties of Thiobenzoate Compounds
Limitations in Comparative Data
Direct comparisons of this compound with analogous alkali metal thiobenzoates (e.g., NaSC(O)Ph, KSC(O)Ph) are scarce in the literature. For instance:
- No structural studies (e.g., X-ray diffraction) are available for CsSC(O)Ph, unlike its cadmium counterpart .
- Oxidation potentials and solubility profiles for this compound remain uncharacterized, whereas potassium thiobenzoate’s redox behavior is well-documented .
Q & A
Q. What are the established synthetic routes for cesium thiobenzoate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via metathesis reactions between cesium salts (e.g., Cs₂CO₃) and thiobenzoic acid derivatives. Key variables include solvent polarity (e.g., THF vs. DMF), temperature (20–80°C), and stoichiometric ratios. Methodological optimization involves monitoring reaction progress via TLC or in situ IR spectroscopy. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products. Researchers should report detailed procedural steps, including solvent drying protocols and inert atmosphere requirements, to ensure reproducibility .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can confirm ligand coordination and purity, with thiobenzoate’s S–C=O moiety showing distinct shifts (e.g., ¹³C ~190 ppm for C=S). IR spectroscopy identifies ν(C=S) stretches (~1050–1150 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves coordination geometry and Cs⁺ ion interactions. For amorphous samples, pair distribution function (PDF) analysis complements structural insights. Always compare experimental data with computational simulations (e.g., DFT) to validate assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?
Discrepancies in NMR or IR data often arise from solvent effects, polymorphism, or ligand tautomerism. To address this:
- Perform variable-temperature NMR to detect dynamic equilibria.
- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to trace ambiguous peaks.
- Cross-validate with alternative techniques (e.g., Raman spectroscopy for C=S vibrations). Document raw data and preprocessing steps (e.g., baseline correction) transparently to enable peer scrutiny .
Q. What strategies are recommended for optimizing the reaction conditions of this compound in novel catalytic applications?
- Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (e.g., Cs⁺ concentration, solvent, temperature). Response surface methodology (RSM) identifies optimal conditions for catalytic efficiency.
- Mechanistic Studies : Use kinetic isotope effects (KIEs) or in situ XAFS to probe active sites. For heterogeneous systems, pair catalytic testing with surface-sensitive techniques (e.g., XPS).
- Data Contradictions : If catalytic activity diverges from theoretical predictions, re-examine assumptions about reaction pathways (e.g., via DFT transition-state modeling) .
Q. How can computational modeling enhance the understanding of this compound’s reactivity and coordination chemistry?
- DFT/MD Simulations : Calculate binding energies of Cs⁺ with thiobenzoate ligands to predict stability trends. Simulate solvent effects using implicit/explicit solvation models.
- Reactivity Predictions : Identify plausible intermediates in catalytic cycles using frontier molecular orbital (FMO) analysis. Validate with experimental kinetics (e.g., Eyring plots).
- Machine Learning : Train models on existing datasets to predict novel derivatives’ properties (e.g., solubility, redox potentials). Ensure transparency by sharing code and training data .
Methodological Best Practices
- Reproducibility : Document experimental protocols exhaustively, including equipment calibration (e.g., NMR magnet shimming) and raw data archiving. Use platforms like Zenodo for dataset sharing .
- Literature Integration : Systematically review prior studies on alkali metal thiobenzoates to identify gaps (e.g., unexplored ligand substituents). Use citation tools like Zotero to track relevant works .
- Ethical Reporting : Disclose limitations (e.g., air sensitivity of Cs⁺ salts) and negative results to prevent redundancy. Adhere to IUPAC nomenclature and crystallographic data standards (CIF files) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
